molecular formula C9H16N2O B8795365 Decahydropyrrolo[3,4-b]pyrrolizin-6-ol CAS No. 132414-56-3

Decahydropyrrolo[3,4-b]pyrrolizin-6-ol

Cat. No.: B8795365
CAS No.: 132414-56-3
M. Wt: 168.24 g/mol
InChI Key: SJDZPADKNDLZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydropyrrolo[3,4-b]pyrrolizin-6-ol is a bicyclic heterocyclic compound characterized by its fused pyrrolidine and pyrrolizine rings, with a hydroxyl group at the 6-position. Its molecular formula is C₉H₁₆N₂O, and it has a molecular weight of 168.24 g/mol . This compound is primarily utilized as a research reagent in synthetic chemistry and pharmaceutical studies, though its exact biological or pharmacological roles remain underexplored. Notably, it is explicitly designated for research purposes only, excluding clinical applications .

Properties

CAS No.

132414-56-3

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizin-6-ol

InChI

InChI=1S/C9H16N2O/c12-8-2-7-1-6-3-10-4-9(6)11(7)5-8/h6-10,12H,1-5H2

InChI Key

SJDZPADKNDLZRG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(CN2C3C1CNC3)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Saturation vs. Aromaticity: this compound is fully saturated, unlike pyrrolo[3,4-b]pyridine or imidazo[1,5-a]pyridine, which exhibit aromatic stability.
  • Functional Groups: The hydroxyl group in this compound enhances polarity compared to non-hydroxylated analogs like Decahydropyrrolo[2,1,5-cd]indolizine, influencing solubility and derivatization pathways.

Q & A

Q. 1.1. What are the recommended synthetic pathways for Decahydropyrrolo[3,4-b]pyrrolizin-6-ol, and how do reaction conditions influence yield and purity?

Answer: Synthesis of polycyclic heterocycles like this compound often involves multi-step cyclization and reduction reactions. For example, analogous compounds (e.g., pyrido-pyrrolizines) are synthesized via cycloaddition or condensation reactions using reagents like chloranil (a dehydrogenation agent) under reflux conditions (25–30 hours in xylene) . Key factors include:

  • Temperature control : Prolonged reflux ensures complete cyclization but may degrade thermally sensitive intermediates.
  • Purification : Recrystallization from methanol or ethanol is critical to isolate high-purity products .
  • Catalyst selection : Acidic conditions (e.g., NaHSO₄) can accelerate annulation steps in related pyrrolidine derivatives .

Q. 1.2. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Answer:

  • ¹H/¹³C NMR : Assign signals for bridgehead protons (e.g., pyrrolizine ring protons) by comparing with dipyrido-pyrrolizine analogs, where coupling constants (J ~ 3–5 Hz) indicate constrained ring systems .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for oxygenated derivatives (e.g., hydroxyl groups at C6) .
  • X-ray crystallography : Synchrotron radiation may resolve complex stereochemistry, as seen in dipyrido-dithiins, where twinned crystals require advanced diffraction analysis .

Q. 1.3. What stability challenges arise during storage of this compound, and how can they be mitigated?

Answer: Hydroxyl groups in polycyclic amines are prone to oxidation. Best practices include:

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) for long-term stability, as used in related pyrrolidine pharmaceuticals .

Advanced Research Questions

Q. 2.1. How can computational modeling (DFT, MD) predict the reactivity and regioselectivity of this compound in cycloaddition reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, pyrrolo[3,4-b]pyrrolizines exhibit high electron density at bridgehead carbons, favoring electrophilic substitutions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol/water mixtures) on reaction pathways, as seen in dihydropyrano-pyrazolamine syntheses .

Q. 2.2. How should researchers address contradictory data in the literature regarding the optimal pH for this compound synthesis?

Answer:

  • Systematic variation : Test pH ranges (e.g., 4–10) using buffer systems (e.g., acetate, phosphate) to identify pH-dependent intermediates.
  • Mechanistic studies : Use in-situ IR or Raman spectroscopy to monitor protonation states of intermediates, as applied in pyrazolo-pyrimidine syntheses .
  • Cross-validate : Compare results with analogous compounds (e.g., pyrido-indoles), where acidic conditions stabilize cationic intermediates .

Q. 2.3. What strategies optimize multi-step syntheses of this compound derivatives with bulky substituents?

Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive hydroxyls during cyclization .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 30 hours to 2–4 hours) for sterically hindered intermediates, as demonstrated in spirocyclic pyrrolidines .
  • Flow chemistry : Improve mixing efficiency for exothermic steps (e.g., ring-closing metathesis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.